4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione is a synthetic compound that belongs to the class of isoindoline-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . For instance, the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid can yield 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity. The use of deep eutectic solvents (DES) and concentrated solar radiation (CSR) has been explored to streamline the process and make it more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinophthalone derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-diones .
Scientific Research Applications
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione
- 4,5,6,7-tetrachloro-3-((3-methyl-4-((4-((4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-yl)amino)phenyl)azo)phenyl)amino)-1H-isoindol-1-one
- N-(2-Hydroxyethyl)phthalimide
Uniqueness
4,5,6,7-tetrachloro-2-[2-(methyl-phenyl-amino)ethyl]isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both tetrachloro and methyl-phenyl-amino groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
72054-52-5 |
---|---|
Molecular Formula |
C17H12Cl4N2O2 |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-[2-(N-methylanilino)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12Cl4N2O2/c1-22(9-5-3-2-4-6-9)7-8-23-16(24)10-11(17(23)25)13(19)15(21)14(20)12(10)18/h2-6H,7-8H2,1H3 |
InChI Key |
ZDESVFXSRXBUOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.